molecular formula C13H15NO B13175257 3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile

3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile

Cat. No.: B13175257
M. Wt: 201.26 g/mol
InChI Key: POYRWLYNONPPEL-UHFFFAOYSA-N
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Description

3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile is an epoxide (oxirane) derivative featuring a carbonitrile group at position 2 and ethyl substituents at both position 3 of the oxirane ring and the para-position of the aromatic phenyl group.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile

InChI

InChI=1S/C13H15NO/c1-3-10-5-7-11(8-6-10)13(4-2)12(9-14)15-13/h5-8,12H,3-4H2,1-2H3

InChI Key

POYRWLYNONPPEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(C(O2)C#N)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile typically involves the reaction of 4-ethylbenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in interactions with enzymes and receptors, influencing cellular pathways and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and synthetic differences between the target compound and related oxirane derivatives:

Compound Name Substituents (Position) Functional Groups Synthesis Method Key References
3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile 3-Ethyl, 4-ethylphenyl (oxirane C3; aryl C4) Oxirane, Carbonitrile Likely multi-component coupling (inferred) -
3a : 3-(4-Chlorophenyl)-2-((cyclohexyl(phenyl)amino)methyl)oxirane-2-carbonitrile 4-Chlorophenyl, cyclohexyl-amino-methyl Oxirane, Carbonitrile, Amine Three-component coupling (aziridine/aryne/cyanide)
4h : 3-(3-Bromophenyl)-2-((isobutyl(phenyl)amino)methyl)oxirane-2-carbonitrile 3-Bromophenyl, isobutyl-amino-methyl Oxirane, Carbonitrile, Amine Three-component coupling
2-(4-Methoxyphenyl)-3-methyloxirane 4-Methoxyphenyl, methyl Oxirane Not specified (likely Strecker or epoxidation)
Key Observations:

Functional Groups: The target compound and compounds 3a/4h share the oxirane-carbonitrile core, but 3a/4h incorporate additional amine-functionalized methyl groups, which may enhance their biological activity or coordination properties .

Substituent Effects: Electron-Withdrawing vs. Steric Effects: The ethyl groups in the target compound may introduce steric hindrance, slowing reactions compared to smaller substituents (e.g., methyl or methoxy groups in 2-(4-Methoxyphenyl)-3-methyloxirane) .

Biological Activity

3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile is a synthetic compound belonging to the class of oxiranes, which are characterized by a three-membered cyclic ether structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, applications, and comparative studies with related compounds.

The molecular formula of this compound is C12H15NOC_{12}H_{15}NO, with a molecular weight of approximately 201.25 g/mol. The structure features an epoxide group that is crucial for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H15NOC_{12}H_{15}NO
Molecular Weight201.25 g/mol
IUPAC NameThis compound
SMILESCC(C1CC(C(C1)C)O)C#N

The biological activity of this compound is primarily attributed to its epoxide group, which can undergo nucleophilic attack by biological nucleophiles such as thiols and amines. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting their integrity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro assays have shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Case Studies

Several studies have explored the biological activities of related oxiranes, providing insights into the potential applications of this compound:

  • Cytotoxicity Assays : In a study examining the cytotoxic effects on human cancer cell lines (A549 and HeLa), compounds similar to this compound demonstrated IC50 values ranging from 5 to 20 µM, suggesting promising anticancer properties .
  • Antimicrobial Efficacy : Another study reported that epoxide-containing compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Comparative Analysis

When compared to similar compounds such as 3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile and other substituted oxiranes, this compound shows unique biological profiles due to the presence of the ethyl substituent on the phenyl ring, which may enhance lipophilicity and biological interactions.

Compound NameAntimicrobial Activity (MIC µM)Cytotoxicity (IC50 µM)
3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile1015
This compound510

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